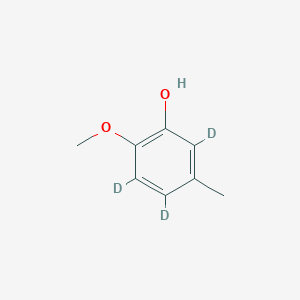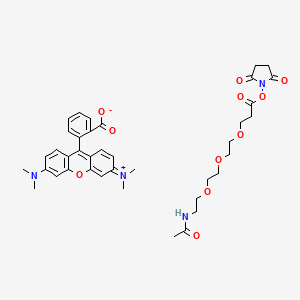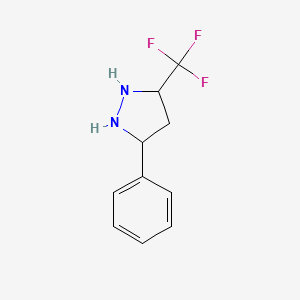
3-Phenyl-5-(trifluoromethyl)pyrazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-5-(trifluoromethyl)pyrazolidine is a heterocyclic compound featuring a pyrazolidine ring substituted with a phenyl group and a trifluoromethyl group. This compound belongs to the class of pyrazolidines, which are known for their diverse applications in medicinal chemistry and organic synthesis due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-(trifluoromethyl)pyrazolidine typically involves the reaction of phenylhydrazine with trifluoromethyl ketones under acidic or basic conditions. One common method includes the cyclization of phenylhydrazine with 1,1,1-trifluoroacetone in the presence of a catalyst such as acetic acid or sulfuric acid . The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-(trifluoromethyl)pyrazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinones.
Reduction: Reduction reactions can convert the pyrazolidine ring to pyrazolidines with different substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the pyrazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazolidinones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
3-Phenyl-5-(trifluoromethyl)pyrazolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-Phenyl-5-(trifluoromethyl)pyrazolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenyl group contributes to the compound’s binding affinity and specificity for certain receptors and enzymes .
Comparison with Similar Compounds
Similar Compounds
3-Phenylpyrazolidine: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
5-(Trifluoromethyl)pyrazolidine: Lacks the phenyl group, affecting its binding affinity and specificity.
3,5-Bis(trifluoromethyl)pyrazolidine: Contains an additional trifluoromethyl group, which can alter its reactivity and biological activity.
Uniqueness
3-Phenyl-5-(trifluoromethyl)pyrazolidine is unique due to the presence of both the phenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable scaffold for various applications in research and industry .
Properties
Molecular Formula |
C10H11F3N2 |
|---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
3-phenyl-5-(trifluoromethyl)pyrazolidine |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)9-6-8(14-15-9)7-4-2-1-3-5-7/h1-5,8-9,14-15H,6H2 |
InChI Key |
RCSYRBXMCSAUKR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NNC1C(F)(F)F)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1,1,2,2,3,3,3-Heptadeuteriopropyl(propyl)sulfamoyl]benzoic acid](/img/structure/B12366906.png)
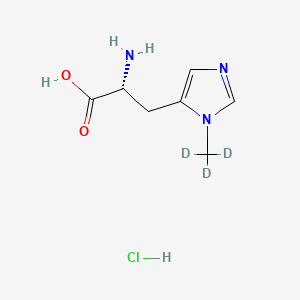
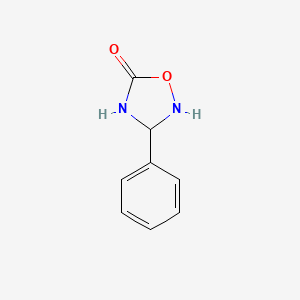

![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12366931.png)

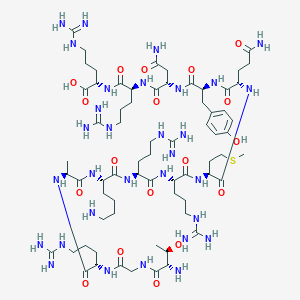
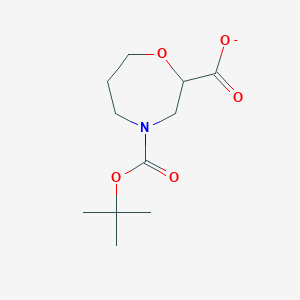
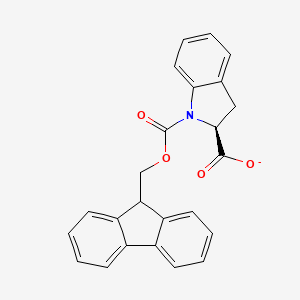
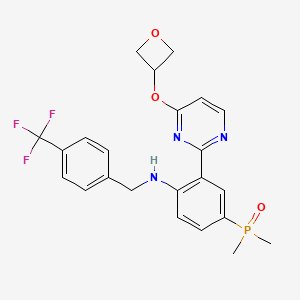

![2-chloro-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12366986.png)
